
Hex-2-enedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-enedial, also known as (2Z)-2-Hexenedial, is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of an aldehyde group and a double bond within its six-carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-2-enedial can be synthesized through several methods. One common approach involves the oxidation of hex-2-ene using oxidizing agents such as potassium permanganate or ozone. The reaction conditions typically require a controlled environment to prevent over-oxidation and ensure the formation of the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes that involve the selective oxidation of hex-2-ene. These processes often utilize metal catalysts and specific reaction conditions to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-2-enedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form hex-2-enedioic acid.
Reduction: Reduction of this compound can yield hex-2-enol.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Hex-2-enedioic acid.
Reduction: Hex-2-enol.
Substitution: Various substituted hex-2-enals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hex-2-enedial has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
Hex-2-enedial can be compared with other similar compounds such as hex-2-enal and hex-3-enedial. While all these compounds share a similar carbon chain and the presence of an aldehyde group, this compound is unique due to the position of its double bond and its specific reactivity profile. This uniqueness makes it valuable in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
- Hex-2-enal
- Hex-3-enedial
- Hex-2-enol
Eigenschaften
CAS-Nummer |
149109-22-8 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
hex-2-enedial |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
LNRGVCBUONGIKW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
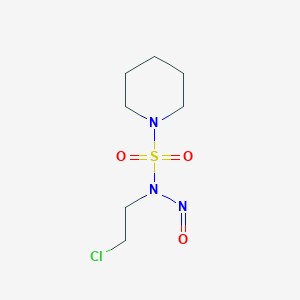
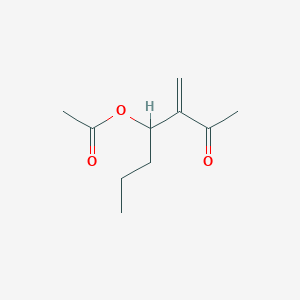
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)

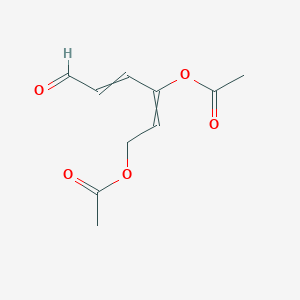
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
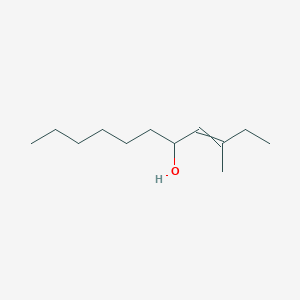
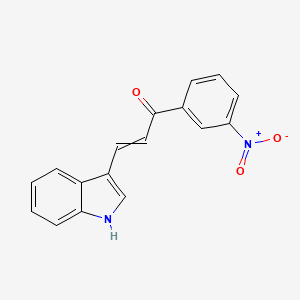
![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)
